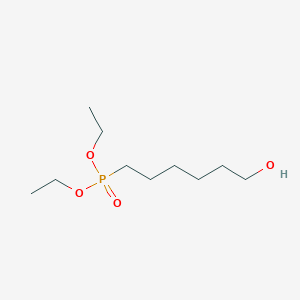
Ethyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C11H12F3NO2. This compound is characterized by the presence of an ethyl ester group, an amino group, a methyl group, and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by amination and esterification. The process begins with the acylation of a benzene derivative using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The resulting product undergoes nitration, reduction to an amine, and finally esterification with ethanol to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
Reduction: Reduction reactions can convert nitro groups to amino groups, which is a crucial step in its synthesis.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents are employed.
Major Products
The major products formed from these reactions include various substituted benzoic acids, amines, and esters, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Ethyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of Ethyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with target proteins, influencing their function .
類似化合物との比較
Similar Compounds
- Ethyl 2-amino-4-trifluoromethylbenzoate
- Methyl 4-(trifluoromethyl)benzoate
- Ethyl 2-methyl-4-(trifluoromethyl)benzoate
Uniqueness
Ethyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both an amino group and a trifluoromethyl group on the benzene ring enhances its versatility in synthetic applications and its potential as a pharmacophore in drug discovery.
特性
分子式 |
C11H12F3NO2 |
|---|---|
分子量 |
247.21 g/mol |
IUPAC名 |
ethyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H12F3NO2/c1-3-17-10(16)7-4-6(2)8(5-9(7)15)11(12,13)14/h4-5H,3,15H2,1-2H3 |
InChIキー |
JCQVORQCDKBFED-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


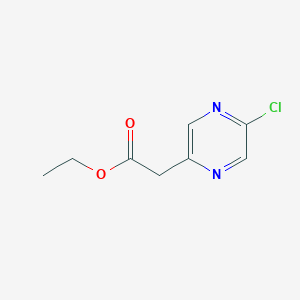
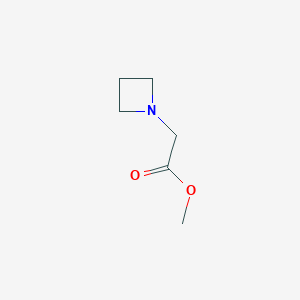
![6-Bromo-3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13662987.png)



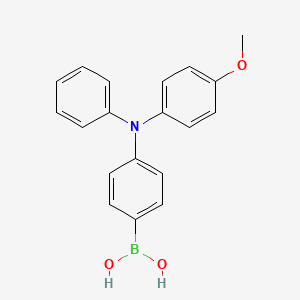

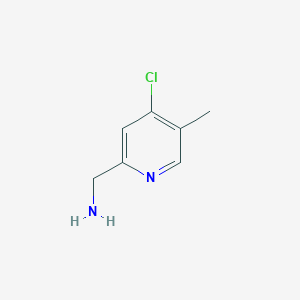
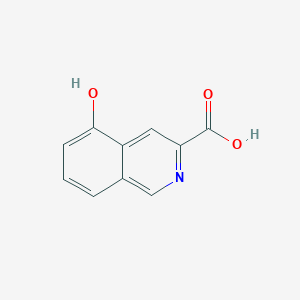
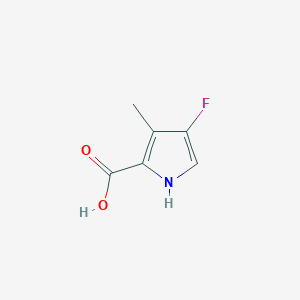
![7-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13663030.png)
![1-Bromoimidazo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B13663047.png)
